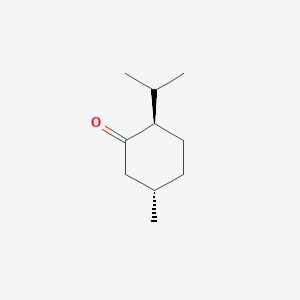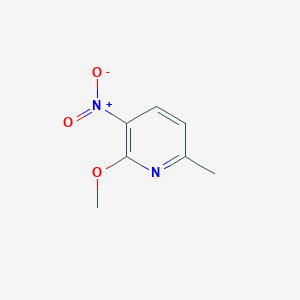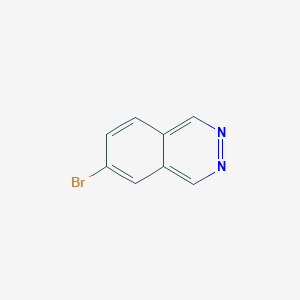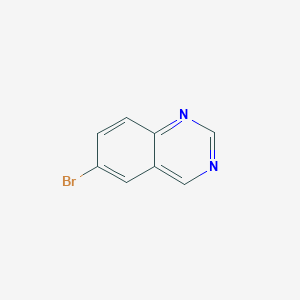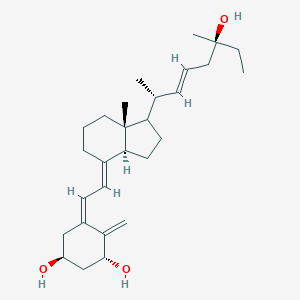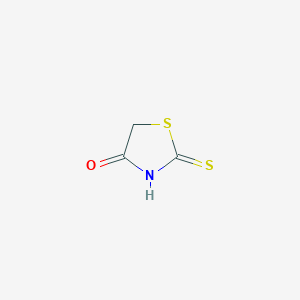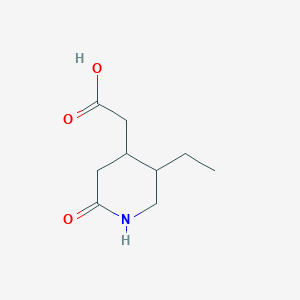
5-Ethyl-2-oxo-4-piperidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-oxo-4-piperidineacetic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of piperidine and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 5-Ethyl-2-oxo-4-piperidineacetic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Ethyl-2-oxo-4-piperidineacetic acid can have various biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Ethyl-2-oxo-4-piperidineacetic acid in lab experiments include its relatively simple synthesis method and its diverse range of potential applications. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Ethyl-2-oxo-4-piperidineacetic acid. One possible direction is the development of new antibiotics based on the compound's antimicrobial properties. Another potential direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 5-Ethyl-2-oxo-4-piperidineacetic acid involves the reaction of 4-piperidone with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-Ethyl-2-oxo-4-piperidineacetic acid in scientific research are vast. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
113455-70-2 |
|---|---|
Produktname |
5-Ethyl-2-oxo-4-piperidineacetic acid |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-(5-ethyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-6-5-10-8(11)3-7(6)4-9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
YFMVBEJQEREOPI-UHFFFAOYSA-N |
SMILES |
CCC1CNC(=O)CC1CC(=O)O |
Kanonische SMILES |
CCC1CNC(=O)CC1CC(=O)O |
Synonyme |
5-EOPAA 5-ethyl-2-oxo-4-piperidineacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



